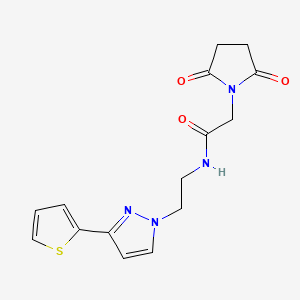

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

描述

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a heterocyclic compound featuring three key structural motifs:

- Acetamide linker: The N-(2-aminoethyl)acetamide bridge provides conformational flexibility and hydrogen-bonding capacity.

While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazole-acetamide derivatives) are frequently explored in medicinal chemistry for kinase inhibition or protease targeting due to their modular design .

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-13(10-19-14(21)3-4-15(19)22)16-6-8-18-7-5-11(17-18)12-2-1-9-23-12/h1-2,5,7,9H,3-4,6,8,10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHWWDOVHOVTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that integrates a pyrrolidinone moiety with a thiophene and pyrazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, and relevant research findings.

Structural Overview

The compound features several key functional groups:

- Pyrrolidinone ring : Known for its involvement in various pharmacological activities.

- Thiophene ring : Commonly associated with anti-inflammatory and antimicrobial properties.

- Pyrazole moiety : Often linked to antitumor and analgesic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidinone ring through cyclization.

- Introduction of the thiophene and pyrazole groups via electrophilic substitution reactions.

- Final acetamide formation through amidation reactions.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the pyrrolidinone structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and S. aureus .

| Compound | MIC (mg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 0.125 | E. sakazakii |

| Compound B | 0.083 | E. coli |

| Compound C | 0.073 | S. aureus |

| Compound D | 0.109 | K. pneumonia |

Anticonvulsant Activity

In a study focused on the anticonvulsant properties of related compounds, several derivatives were evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) model. The results indicated that certain derivatives exhibited promising anticonvulsant activity with effective doses (ED50) ranging from 32 to 40 mg/kg .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research on similar structures has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Study : A comprehensive evaluation of a series of pyrrolidinone derivatives showed that modifications to the thiophene group significantly enhanced antibacterial activity against resistant strains.

- Anticonvulsant Evaluation : In a controlled study, several new amides derived from pyrrolidinones were tested for their ability to prevent seizures in animal models, demonstrating a broad spectrum of anticonvulsant activity.

相似化合物的比较

Analysis :

- The succinimide moiety differentiates the target from Compound 189, which lacks electrophilic reactivity but includes fluorinated motifs for improved pharmacokinetics .

Succinimide-Containing Analogs

Analysis :

- The benzothiazole group in introduces rigidity and UV stability, whereas the target compound’s pyrazole-thiophene system may prioritize aromatic interactions in binding pockets.

Pyrazole-Hydrazide Derivatives

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。